Fenproporex diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenproporex diphenylacetate is a stimulant drug that belongs to the phenethylamine and amphetamine chemical classes. It was developed in the 1960s and is primarily used as an appetite suppressant for the treatment of obesity . This compound is known for its ability to produce amphetamine as a metabolite, which contributes to its stimulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenproporex diphenylacetate typically involves the reaction of 3-(1-phenylpropan-2-ylamino)propanenitrile with diphenylacetic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and ensure consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
Fenproporex diphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include amphetamine and its derivatives. These products contribute to the pharmacological effects of the compound .
Scientific Research Applications
Fenproporex diphenylacetate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactions of phenethylamine and amphetamine derivatives.
Biology: Research on this compound helps understand its effects on biological systems, including its metabolism and interaction with neurotransmitters.
Medicine: The compound is studied for its potential use in treating obesity and related metabolic disorders. It is also investigated for its stimulant effects and potential for abuse.
Mechanism of Action
Fenproporex diphenylacetate exerts its effects by increasing the release of norepinephrine and dopamine in the brain. This leads to increased stimulation of the central nervous system, resulting in appetite suppression and increased energy expenditure. The compound is rapidly metabolized into amphetamine, which further contributes to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Both fenproporex diphenylacetate and amphetamine are stimulants that increase the release of norepinephrine and dopamine.
Methamphetamine: Similar to this compound, methamphetamine is a potent stimulant with significant effects on the central nervous system.
Phentermine: This compound is also used as an appetite suppressant and shares similar pharmacological properties with this compound.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be metabolized into amphetamine. This metabolic pathway contributes to its distinct pharmacological profile and effects .
Properties
CAS No. |
77816-15-0 |
---|---|
Molecular Formula |
C26H28N2O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2,2-diphenylacetic acid;3-(1-phenylpropan-2-ylamino)propanenitrile |
InChI |
InChI=1S/C14H12O2.C12H16N2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h1-10,13H,(H,15,16);2-4,6-7,11,14H,5,9-10H2,1H3 |
InChI Key |
OPKOXHYTBBMBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC#N.C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.